N,N'-Di-p-tolyl-formamidine
Overview
Description
N,N’-Di-p-tolyl-formamidine, also known as N,N’-bis-(4-Methylphenyl)formamidine, is an organic compound with the molecular formula C₁₅H₁₆N₂ and a molecular weight of 224.3009 g/mol . This compound is characterized by the presence of two p-tolyl groups attached to a formamidine moiety. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Di-p-tolyl-formamidine typically involves the reaction between aromatic amines and ethyl orthoformate. One common method includes the use of sulfonated rice husk ash (RHA-SO₃H) as a solid acid catalyst. This method is efficient, providing high yields and short reaction times . Another approach involves the hydrogenation of carbodiimides using palladium hydroxide on barium sulfate or Raney nickel .
Industrial Production Methods: In industrial settings, the synthesis of N,N’-Di-p-tolyl-formamidine can be scaled up using similar methods, with careful control of reaction conditions to ensure high purity and yield. The use of environmentally benign catalysts, such as γ-Fe₂O₃@SiO₂–HBF₄, has been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: N,N’-Di-p-tolyl-formamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the formamidine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce amines.
Scientific Research Applications
N,N’-Di-p-tolyl-formamidine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Medicine: Research has explored its use in the synthesis of pharmacologically active compounds.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-Di-p-tolyl-formamidine involves its interaction with molecular targets, such as enzymes or receptors. The formamidine group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. For example, in coordination chemistry, it binds to metal centers via monodentate, chelating, or bridging modes .
Comparison with Similar Compounds
- N,N’-Diphenylformamidine
- N,N’-Di-p-tolyl-isophthalamide
- N,N’-Di-p-tolyl-terephthalamide
Comparison: N,N’-Di-p-tolyl-formamidine is unique due to the presence of p-tolyl groups, which impart specific steric and electronic properties. Compared to N,N’-Diphenylformamidine, it has different reactivity and coordination behavior due to the methyl substituents on the aromatic rings .
Properties
IUPAC Name |
N,N'-bis(4-methylphenyl)methanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-12-3-7-14(8-4-12)16-11-17-15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRDSXGZKWHZIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=NC2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276466 | |
Record name | N,N'-Di-p-tolyl-formamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16596-03-5 | |
Record name | N,N'-Di-p-tolyl-formamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-DI(P-TOLYL)FORMAMIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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